2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline
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Overview
Description
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline is a heterocyclic compound that features a quinoline core fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate quinoline derivatives with ethylsulfanyl and oxazole moieties under controlled conditions. For instance, the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions can yield oxazoloquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, solvent-free reactions, or the use of recyclable catalysts to enhance yield and reduce environmental impact . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline
- 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[5,4-c]quinoline
- 4-Hydroxy-2-quinolones
Uniqueness
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline is unique due to the specific positioning of the ethylsulfanyl group and the fusion of the oxazole ring with the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
96314-83-9 |
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Molecular Formula |
C13H12N2OS |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-ethylsulfanyl-9-methyl-[1,3]oxazolo[4,5-c]quinoline |
InChI |
InChI=1S/C13H12N2OS/c1-3-17-13-15-10-7-14-9-6-4-5-8(2)11(9)12(10)16-13/h4-7H,3H2,1-2H3 |
InChI Key |
ADNFISHJYLKAIK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(O1)C3=C(C=CC=C3N=C2)C |
Origin of Product |
United States |
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